molecular formula C20H18ClN3O4S B2847595 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide CAS No. 449791-67-7

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2847595
CAS RN: 449791-67-7
M. Wt: 431.89
InChI Key: BXSLBDGORQXXOA-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O4S and its molecular weight is 431.89. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Pharmacology

Research in medicinal chemistry and pharmacology has explored compounds with structural similarities for potential therapeutic applications. For instance, studies have synthesized and evaluated pyrazoline and thiazolidinone derivatives for their anticancer, antiviral, anti-inflammatory, and antimicrobial activities. These compounds, incorporating chlorophenyl and methoxyphenyl groups, have shown promise in preliminary screenings against various diseases, indicating the potential of related structures in drug development (Patel et al., 2013), (Faheem, 2018).

Anticonvulsant Activity

Derivatives of acetamide, particularly those with chlorophenyl and methoxy groups, have been explored for their anticonvulsant activities. Studies have synthesized specific acetamide derivatives and tested their efficacy against seizures, identifying compounds with significant anticonvulsant effects (Aktürk et al., 2002).

Antioxidant Activity

Research into coordination complexes constructed from pyrazole-acetamide derivatives has revealed significant antioxidant activities. These studies suggest the utility of such compounds in combating oxidative stress, a factor in many chronic diseases (Chkirate et al., 2019).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations have been employed to explore the biological activities and structural properties of acetamide derivatives. These studies aim to understand the molecular interactions and stability of potential therapeutic agents, providing a foundation for drug design and discovery (Viji et al., 2020).

Nonlinear Optical Properties

Investigations into the nonlinear optical properties of crystalline acetamides, including those with chlorophenyl and methoxyphenyl groups, have identified potential applications in photonic devices. Such research highlights the versatility of acetamide derivatives in materials science, beyond their medicinal applications (Castro et al., 2017).

properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-28-16-8-2-13(3-9-16)10-19(25)22-20-17-11-29(26,27)12-18(17)23-24(20)15-6-4-14(21)5-7-15/h2-9H,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSLBDGORQXXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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